molecular formula C12H14FN B2962815 [1-(3-Fluorophenyl)propan-2-yl](prop-2-yn-1-yl)amine CAS No. 1602159-23-8

[1-(3-Fluorophenyl)propan-2-yl](prop-2-yn-1-yl)amine

Cat. No.: B2962815
CAS No.: 1602159-23-8
M. Wt: 191.249
InChI Key: HTVHCYKHCPBVPN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)propan-2-ylamine is a fluorinated secondary amine characterized by a propan-2-yl group attached to a 3-fluorophenyl ring and a terminal prop-2-yn-1-yl (propargyl) amine moiety. The structural uniqueness of the compound lies in its fluorine substitution at the meta position of the phenyl ring and the propargyl amine group, which may influence its electronic, steric, and pharmacological properties.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-prop-2-ynylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-3-7-14-10(2)8-11-5-4-6-12(13)9-11/h1,4-6,9-10,14H,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVHCYKHCPBVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)propan-2-ylamine typically involves multi-step organic reactionsThe final step involves the addition of a prop-2-yn-1-ylamine group via nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of 1-(3-Fluorophenyl)propan-2-ylamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)propan-2-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated ketones, alkenes, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Fluorophenyl)propan-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)propan-2-ylamine involves its interaction with specific molecular targets. The fluorinated phenyl ring and the amine group allow the compound to bind to enzymes and receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position: Fluorine vs. Other Halogens

  • 3-Fluorophenyl vs. 2-Fluorophenyl Derivatives :
    The position of fluorine on the phenyl ring significantly impacts physicochemical properties. For example, N-benzyl-3-(2-fluorophenyl)prop-2-yn-1-amine () has an Rf value of 0.40 (20% EtOAc/pentane), slightly lower than its 3-fluorophenyl analog (Rf = 0.43; ), suggesting increased polarity due to ortho-substitution .
  • Fluorine vs. Chlorine/Bromine: Chlorine (larger atomic radius, stronger electron-withdrawing effect) and bromine (bulkier, more lipophilic) substitutions alter solubility and reactivity. For instance, 1-(3-chlorophenyl)-N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]propan-1-amine () has a molecular weight of 309.85 and a furan-thioether group, enhancing lipophilicity compared to the fluorine analog .

Amine Chain Length and Functionalization

  • Propan-2-yl vs. Propan-1-yl Chains :
    3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine () features a longer propan-1-yl chain and an imidazole-pyrimidine group, increasing molecular weight to 311.36 g/mol and likely enhancing hydrogen-bonding capacity for biological targeting .
  • Propargyl vs. Allyl/Other Amines :
    The propargyl group in the target compound introduces sp-hybridized carbon atoms, enabling click chemistry or conjugation reactions. In contrast, N-methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine () contains an allyl group, which may reduce stability due to higher reactivity of double bonds .

Biological Activity

1-(3-Fluorophenyl)propan-2-ylamine is an organic compound characterized by a unique structure that includes a fluorinated phenyl ring, a propan-2-yl group, and a prop-2-yn-1-yl moiety. This compound has drawn interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

The compound has the following chemical properties:

  • Molecular Formula : C12H14FN
  • Molecular Weight : 191.24 g/mol
  • IUPAC Name : 1-(3-fluorophenyl)-N-prop-2-ynylpropan-2-amine

Synthesis

The synthesis of 1-(3-Fluorophenyl)propan-2-ylamine typically involves multi-step organic reactions, including nucleophilic substitution to introduce the prop-2-yn-1-yl group. Various synthetic methods can be employed, including:

  • Nucleophilic Substitution : Using alkyl halides under basic conditions.
  • Catalytic Hydrogenation : For reducing alkyne groups to alkenes or alkanes.

Biological Activity

Research into the biological activity of 1-(3-Fluorophenyl)propan-2-ylamine suggests several potential pharmacological effects:

1. Enzyme Interaction

Preliminary studies indicate that compounds with similar structures may interact with various enzymes and receptors, potentially influencing pathways related to inflammation and pain relief. However, specific data on this compound's mechanism of action remains limited.

2. Antiproliferative Activity

While direct studies on 1-(3-Fluorophenyl)propan-2-ylamine are sparse, related compounds have shown significant antiproliferative effects against cancer cell lines. For example, modifications in similar structures have resulted in varying degrees of activity against HCT116 and MDA-MB-231 cell lines, indicating that structural nuances can significantly impact efficacy.

CompoundIC50 (μM)Cell Line
CA40.53HCT116
3d0.43HeLa
3d>10MDA-MB-231

3. Potential Therapeutic Applications

Given its structure, 1-(3-Fluorophenyl)propan-2-ylamine may exhibit properties useful in treating conditions related to inflammation and pain, similar to other amines with alkyne functionalities.

Case Studies and Research Findings

Recent studies have explored the structure–activity relationships (SAR) of fluorinated compounds, emphasizing the influence of fluorine on biological activity. The presence of fluorine can enhance metabolic stability and binding affinity to biological targets.

Example Study

A study on structurally related compounds indicated that introducing fluorine increased potency against certain cancer cell lines by altering electronic properties and steric factors. This suggests that 1-(3-Fluorophenyl)propan-2-ylamine could similarly benefit from these enhancements.

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